molecular formula C13H12N2 B11407541 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- CAS No. 64288-46-6

1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl-

Cat. No.: B11407541
CAS No.: 64288-46-6
M. Wt: 196.25 g/mol
InChI Key: CDDGPEUBNFMYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with a nitrile source, such as acetonitrile, in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenyl ring can engage in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks the phenyl group, resulting in different chemical properties.

    1-Phenyl-2,5-dimethylpyrrole: Lacks the nitrile group, affecting its reactivity and applications.

    2,5-Dimethyl-1-phenylpyrrole: Similar structure but without the nitrile group.

Uniqueness

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both phenyl and nitrile groups, which confer distinct chemical properties and potential for diverse applications in various fields.

Properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGPEUBNFMYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368001
Record name 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64288-46-6
Record name 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.